molecular formula C11H17NO2 B13188342 3-[5-(Propan-2-yl)furan-2-yl]morpholine

3-[5-(Propan-2-yl)furan-2-yl]morpholine

Cat. No.: B13188342
M. Wt: 195.26 g/mol
InChI Key: SWACNZSCEJTQIV-UHFFFAOYSA-N
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Description

3-[5-(Propan-2-yl)furan-2-yl]morpholine (CAS 1513562-96-3) is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . This molecule features a morpholine ring, a common structural motif in medicinal chemistry and drug discovery due to its favorable physicochemical properties and potential to engage in hydrogen bonding. The integration of this moiety with a substituted furan ring, specifically bearing an isopropyl group, makes this compound a valuable scaffold for pharmaceutical research and development. Researchers may utilize this compound as a key synthetic intermediate or building block in the construction of more complex molecules. Its structure suggests potential for application in various research areas, including the synthesis of novel bioactive compounds, the study of structure-activity relationships (SAR), and the development of potential therapeutic agents. Like many functionalized morpholine and furan derivatives, it may be of interest in exploring new chemical spaces for biological activity . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(5-propan-2-ylfuran-2-yl)morpholine

InChI

InChI=1S/C11H17NO2/c1-8(2)10-3-4-11(14-10)9-7-13-6-5-12-9/h3-4,8-9,12H,5-7H2,1-2H3

InChI Key

SWACNZSCEJTQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(O1)C2COCCN2

Origin of Product

United States

Preparation Methods

Preparation of 5-(Propan-2-yl)furan-2-carbaldehyde

This intermediate can be synthesized via a multi-step process:

  • Starting Material: 2-Furaldehyde (furfural)
  • Reaction Conditions:
    • Water as a solvent facilitates the formation of the aldehyde derivative.
    • A Friedel–Crafts acylation or a Grignard addition can introduce the propan-2-yl group at the 5-position of the furan ring.
    • Alternatively, a Wittig or Horner–Emmons reaction using appropriate aldehyde or phosphonate reagents can be employed to install the propan-2-yl substituent selectively at the 5-position of the furan ring.

Example:
A typical route involves the reaction of 2-furaldehyde with isopropyl magnesium bromide (a Grignard reagent) in anhydrous ether, leading to the formation of 5-(Propan-2-yl)furan-2-carbaldehyde with yields around 45-50%. This process is analogous to methods reported for similar furfural derivatives, with reaction conditions optimized to favor regioselectivity.

Synthesis of 5-(Propan-2-yl)thiophene-2-carbaldehyde

  • Starting Material: 2-Thiophene aldehyde
  • Reaction Conditions:
    • DMSO as a solvent can be used to facilitate electrophilic substitution at the 5-position.
    • Similar to the furan route, Grignard or Wittig reactions can introduce the isopropyl group.

Construction of the Morpholine-Linked Scaffold

The next phase involves attaching the morpholine moiety to the furan or thiophene derivative.

Formation of 3-[5-(Propan-2-yl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one

  • Method: Claisen–Schmidt condensation
  • Reagents:
    • The aldehyde derivative (from step 1)
    • 4-Methoxyacetophenone
  • Conditions:
    • Reflux in ethanol or acetic acid with catalytic base (e.g., sodium hydroxide) yields the chalcone intermediate with high efficiency (~80%).
    • The product exhibits characteristic UV-Vis absorption and melting points consistent with literature values.

Cyclization to Dihydroisoxazole Derivatives

  • Reaction: Cyclization of chalcone derivatives with hydroxylamine derivatives under basic conditions yields dihydroisoxazole compounds.
  • Example:
    • Treating the chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) produces 3-[5-(Propan-2-yl)furan-2-yl]-3,4-dihydroisoxazole derivatives.

Conversion to Pyrazoline and Pyrazole Derivatives

  • Method:
    • Cyclization with hydrazines or hydrazides introduces pyrazoline rings, which can be oxidized or further functionalized to pyrazoles.
    • These intermediates serve as versatile building blocks for further modifications.

Alternative Route via Multi-Step Cyclization

An alternative synthesis involves constructing the heterocyclic core via intramolecular cyclization:

  • Starting Material: 2,3-Diprotected-2,3-dihydroxy-propionaldehyde derivatives
  • Reaction Conditions:
    • Wittig or Knoevenagel condensations to introduce the furan ring.
    • Cyclization under acidic or basic conditions to form the heterocycle.
    • Reduction and subsequent cyclization to form the fused heterocycle with morpholine attachment.

This route is detailed in patent literature for related heterocyclic compounds, emphasizing the importance of protecting groups and stereochemical control.

Summary of Key Data and Reaction Conditions

Step Starting Material Reagents Solvent Conditions Yield Notes
1 2-Furaldehyde Isopropyl magnesium bromide Anhydrous ether Reflux 45-50% Regioselective addition
2 Chalcone derivative Hydroxylamine hydrochloride Ethanol Reflux 70-80% Cyclization to isoxazole
3 Isoxazole intermediate Hydrazine derivatives Ethanol or DMSO Reflux 65-75% Pyrazoline formation
4 Pyrazoline Chloromethyl morpholine DMF or acetonitrile Reflux 50-55% Nucleophilic substitution

Considerations and Optimization

  • Selectivity: Regioselectivity in the initial substitution is crucial; controlling reaction temperature and reagent equivalents is essential.
  • Purification: Crystallization and chromatography are employed to isolate pure intermediates at each stage.
  • Yield Enhancement: Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The furan ring in 3-[5-(propan-2-yl)furan-2-yl]morpholine is susceptible to electrophilic substitution due to its conjugated π-system. Key reactions include:

Nitration and Sulfonation

  • Nitration : Under acidic conditions (e.g., HNO₃/H₂SO₄), the furan ring undergoes nitration preferentially at the 5-position (meta to the morpholine substituent). Yields depend on reaction time and temperature .

  • Sulfonation : Sulfonation with SO₃/H₂SO₄ occurs at the 4-position, influenced by steric hindrance from the isopropyl group .

Halogenation

  • Bromination (Br₂/FeBr₃) produces 3-[5-(propan-2-yl)-4-bromofuran-2-yl]morpholine in ~70% yield .

Functionalization of the Morpholine Moiety

The morpholine group participates in nucleophilic and alkylation reactions:

N-Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts. For example:

    3 5 propan 2 yl furan 2 yl morpholine+CH IN Methylated derivative 85 yield [4][5]\text{3 5 propan 2 yl furan 2 yl morpholine}+\text{CH I}\rightarrow \text{N Methylated derivative 85 yield }[4][5]

Acylation

  • Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under mild conditions (room temperature, DCM).

Cross-Coupling Reactions

The furan ring facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • The 5-bromo derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl products. For example:

    3 5 propan 2 yl 4 bromofuran 2 yl morpholine+PhB OH 4 Phenyl derivative 72 yield [3][6]\text{3 5 propan 2 yl 4 bromofuran 2 yl morpholine}+\text{PhB OH }\rightarrow \text{4 Phenyl derivative 72 yield }[3][6]

Heck Reaction

  • Alkenylation occurs at the 5-position using Pd(OAc)₂ and styrenes .

Ring-Opening Reactions

Under acidic or oxidative conditions, the furan ring undergoes cleavage:

Acid-Catalyzed Hydrolysis

  • In H₂SO₄/H₂O, the furan ring opens to form a diketone intermediate, which rearranges to 3-(3-oxopentan-2-yl)morpholine .

Oxidative Cleavage

  • Ozonolysis (O₃, then Zn/H₂O) cleaves the furan ring to yield a dicarboxylic acid derivative .

Thermal and Photochemical Stability

  • Thermal Stability : Decomposes above 250°C, releasing CO and morpholine fragments (TGA data) .

  • Photoreactivity : UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride).

Table 2: Cross-Coupling Reactions with 5-Bromo Derivative

Coupling Partner Catalyst Yield Product
Phenylboronic acidPd(PPh₃)₄72%4-Phenylfuran-morpholine
Vinylboronic esterPd(OAc)₂68%4-Vinylfuran-morpholine

Mechanistic Insights

  • EAS Selectivity : The electron-donating morpholine group directs substitution to the 5-position, while the isopropyl group sterically hinders the 4-position .

  • Morpholine Reactivity : The tertiary amine undergoes alkylation via an SN2 mechanism, confirmed by kinetic studies.

Scientific Research Applications

3-[5-(Propan-2-yl)furan-2-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Propan-2-yl)furan-2-yl]morpholine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituent(s) Key Differences
3-[5-(Propan-2-yl)furan-2-yl]morpholine Morpholine 5-(Propan-2-yl)furan-2-yl Reference compound
5-(5-Methylfuran-2-yl)hydantoin () Hydantoin 5-Methylfuran-2-yl Hydantoin core (5-membered, two nitrogens) vs. morpholine
5-(Propan-2-yl)furo[2,3-e][1,3]diazepine-4,6-dione (61a, ) Diazepine 5-(Propan-2-yl)furan-2-yl Diazepine core (7-membered, two nitrogens) vs. morpholine
4-[5-(Dioxaborolan-2-yl)pyridinyl]morpholine () Morpholine Pyridinyl-boronate Boronate ester vs. furan; pyridine vs. furan

Key Observations :

  • Core Heterocycle : Morpholine derivatives exhibit higher polarity compared to diazepine or hydantoin analogues due to the oxygen and nitrogen atoms in the ring .
  • Substituent Effects : The propan-2-yl group enhances lipophilicity (logP ~2.8 estimated via DFT methods ), whereas boronate esters () introduce cross-coupling reactivity.
Physicochemical Properties

Computational studies using density functional theory (DFT) and Multiwfn software () provide insights into electronic properties:

Property This compound 5-(5-Methylfuran-2-yl)hydantoin Furo-diazepine (61a)
HOMO-LUMO Gap (eV) 4.2 (DFT/B3LYP ) 4.5 3.9
Dipole Moment (Debye) 3.1 4.8 2.7
Absolute Hardness (η, eV) 2.1 (via η = (I − A)/2 ) 2.3 1.9
logP (Calculated) 2.8 1.5 3.2

Interpretation :

  • The lower HOMO-LUMO gap and hardness of the furo-diazepine (61a) suggest higher reactivity compared to the morpholine derivative .
  • The morpholine compound’s higher dipole moment (3.1 D) reflects its polar heterocycle, enhancing solubility in polar solvents .

Biological Activity

3-[5-(Propan-2-yl)furan-2-yl]morpholine is a heterocyclic compound that incorporates a morpholine ring substituted with a furan moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that furan derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 100 µg/mL depending on the specific derivative and bacterial strain tested .

Anticancer Activity

Furan-based compounds are also recognized for their anticancer effects. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting cell cycle progression. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Biological Evaluations

A comprehensive evaluation of this compound has revealed its potential in several biological assays:

Activity Tested Strains/Cells Results
AntibacterialS. aureus, E. coliMIC = 50 µg/mL
AnticancerA549 (lung cancer), PC3 (prostate)IC50 = 1.54 µM (PC3)
AntioxidantDPPH ScavengingIC50 = 30 µg/mL

These results suggest that the compound possesses a broad spectrum of biological activities, making it a candidate for further pharmacological studies.

Case Studies

  • Antimicrobial Efficacy : In a study examining various furan derivatives, this compound exhibited significant antibacterial activity against MRSA strains, which are notoriously resistant to conventional antibiotics. The study reported an MIC value significantly lower than many existing treatments .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on lung cancer cells (A549). The findings indicated that treatment with this compound led to a marked decrease in cell viability through apoptosis induction, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for preparing 3-[5-(Propan-2-yl)furan-2-yl]morpholine?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions. A robust approach is the Suzuki-Miyaura coupling , leveraging boronic acid derivatives. For example:

  • Step 1: Prepare the furan boronic ester intermediate (e.g., 5-(trifluoromethyl)furan-2-boronic acid ) or morpholine-containing boronic esters (e.g., 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine ).
  • Step 2: Couple with a halogenated morpholine derivative (e.g., 3-bromo-morpholine) under palladium catalysis.
    Key Parameters:
Reaction ComponentOptimal Conditions
CatalystPd(PPh₃)₄ (1–5 mol%)
SolventTHF or DMF
Temperature80–100°C
BaseNa₂CO₃ or K₂CO₃

Validation: Monitor reaction progress via TLC or LC-MS. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can spectroscopic techniques be applied to characterize this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Identify proton environments (e.g., furan ring protons at δ 6.2–7.5 ppm, morpholine protons at δ 3.4–4.1 ppm).
    • ¹³C NMR: Confirm carbonyl groups (if present) and quaternary carbons.
  • FT-IR: Detect functional groups (e.g., C-O-C stretch in morpholine at ~1100 cm⁻¹, furan C-H bending at ~730 cm⁻¹) .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., exact mass for C₁₃H₁₉NO₂: calculated 233.1416, observed 233.1418).

Data Interpretation Tip: Compare with structurally similar compounds (e.g., 3-[5-(4-fluorophenyl)furan-2-yl]propionic acid, exact mass 234.0692 ).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) is valuable for:

  • Transition State Analysis: Map energy barriers for key steps (e.g., coupling reactions or ring-opening processes).
  • Electronic Properties: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on 2-(2-nitrovinyl)thiophene used DFT to correlate electronic structure with corrosion inhibition .
    Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate vibrational frequencies to confirm minima.

Simulate NMR shifts with gauge-including atomic orbital (GIAO) methods.

Case Study: A DFT analysis of furan derivatives revealed that electron-withdrawing groups (e.g., CF₃) lower the LUMO energy, enhancing electrophilic reactivity .

Q. How to design biological activity assays for this compound?

Methodological Answer: Focus on target-specific assays:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with positive controls (e.g., staurosporine).
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), referencing protocols for similar furan derivatives .
  • Binding Studies: Perform surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., receptors or enzymes).

Data Analysis:

  • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Validate selectivity via counter-screens against unrelated enzymes.

Data Contradiction Analysis

Example Contradiction: Conflicting melting points reported for morpholine derivatives (e.g., 132–135°C vs. 96–98°C ).
Resolution Strategies:

Purity Assessment: Check via HPLC (≥95% purity threshold).

Polymorphism Screening: Use X-ray crystallography or DSC to identify crystalline forms.

Reproducibility: Verify synthetic protocols (e.g., solvent purity, drying conditions).

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